Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one
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Overview
Description
Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one is a chiral compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclopentane derivative and a pyrrole derivative, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3aR,5r,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol
- Rel-4-Methyl-N-[[[(3aR,6aS)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl]amino]carbonyl]benzenesulfonamide
Uniqueness
Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,6aS)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
BRYHFQMDNZZHSI-RQJHMYQMSA-N |
Isomeric SMILES |
CN1C[C@H]2CCC(=O)[C@H]2C1 |
Canonical SMILES |
CN1CC2CCC(=O)C2C1 |
Origin of Product |
United States |
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